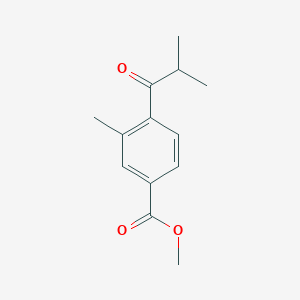
Methyl 4-isobutyryl-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-isobutyryl-3-methylbenzoate: is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol It is an ester derivative of benzoic acid, characterized by the presence of a methyl group and an isobutyryl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-isobutyryl-3-methylbenzoate typically involves the esterification of 4-isobutyryl-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-isobutyryl-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products:
Oxidation: Formation of 4-isobutyryl-3-methylbenzoic acid.
Reduction: Formation of 4-isobutyryl-3-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Methyl 4-isobutyryl-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases and other enzymes that hydrolyze ester bonds.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-isobutyryl-3-methylbenzoate involves its hydrolysis by esterases to produce 4-isobutyryl-3-methylbenzoic acid and methanol. The ester bond is cleaved through a nucleophilic attack by water, facilitated by the enzyme. This reaction is crucial for its potential use as a prodrug, where the active form is released upon hydrolysis .
Comparación Con Compuestos Similares
Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the isobutyryl and methyl groups.
Ethyl 4-isobutyryl-3-methylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-isobutyryl-3-methylbenzoic acid: The parent acid form of the compound
Uniqueness: Methyl 4-isobutyryl-3-methylbenzoate is unique due to the presence of both an isobutyryl group and a methyl group on the benzene ring, which can influence its reactivity and interactions with biological molecules. This structural uniqueness makes it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
methyl 3-methyl-4-(2-methylpropanoyl)benzoate |
InChI |
InChI=1S/C13H16O3/c1-8(2)12(14)11-6-5-10(7-9(11)3)13(15)16-4/h5-8H,1-4H3 |
Clave InChI |
FZDMPHMCIUQTMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)OC)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



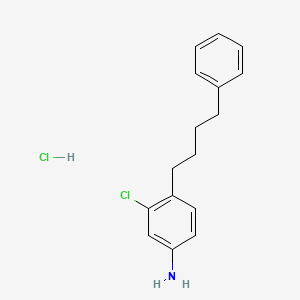
![2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine](/img/structure/B13992047.png)

![4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine](/img/structure/B13992054.png)
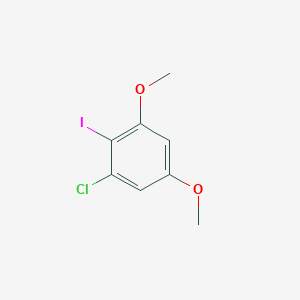
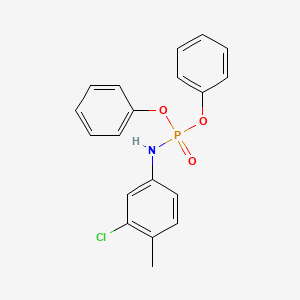


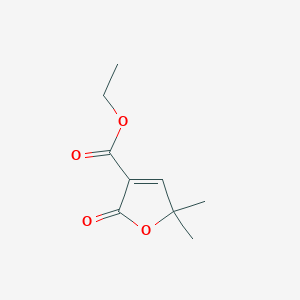

![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)
![2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide](/img/structure/B13992117.png)

